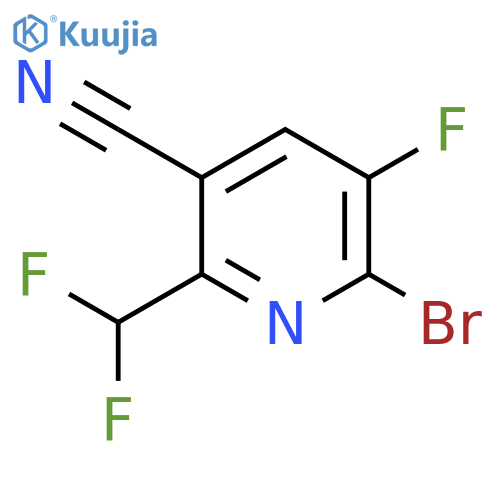Cas no 1805366-58-8 (2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine)

1805366-58-8 structure
商品名:2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine
CAS番号:1805366-58-8
MF:C7H2BrF3N2
メガワット:251.003390789032
CID:4859444
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine
-
- インチ: 1S/C7H2BrF3N2/c8-6-4(9)1-3(2-12)5(13-6)7(10)11/h1,7H
- InChIKey: WLSLSQVDAZTYBJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C#N)C(C(F)F)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 36.7
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062080-1g |
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine |
1805366-58-8 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1805366-58-8 (2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
